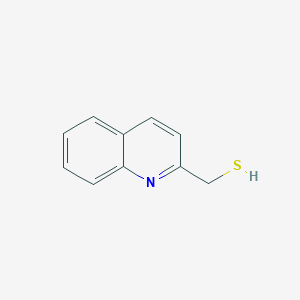

2-Quinolinemethanethiol

Descripción general

Descripción

2-Quinolinemethanethiol, also known as 2-QMT, is an organosulfur compound that has a wide range of applications in the field of science and technology. It is a colorless liquid with a pungent odor and is soluble in water. 2-QMT is a useful reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a fuel additive and in the production of polymers.

Aplicaciones Científicas De Investigación

Synthesis of Nanomaterials

2-Quinolinemethanethiol: plays a pivotal role in the synthesis of various nanomaterials. Its ability to bind to metal surfaces makes it an excellent choice for creating nanoparticles with specific properties. These nanomaterials can be tailored for use in electronics, photonics, and catalysis due to their unique optical, electrical, and magnetic characteristics .

Biological Labeling

In the field of biology, 2-Quinolinemethanethiol -modified nanoparticles can serve as fluorescent biological labels. This application is crucial for tracking and observing biological processes at the molecular level, providing insights into cellular mechanisms and pathways .

Drug Delivery Systems

The compound’s functionality allows for the development of advanced drug delivery systems. By attaching to drug-carrying nanoparticles, 2-Quinolinemethanethiol can aid in the targeted delivery of therapeutics, ensuring that drugs reach their intended site of action with minimal side effects .

Antibacterial Applications

2-Quinolinemethanethiol: can be used to modify the surface of nanomaterials, such as 2-D MoS2-based nanomaterials, to enhance their antibacterial properties. This is particularly useful in creating surfaces that resist bacterial colonization and in developing antibacterial agents .

Environmental Remediation

The compound’s affinity for heavy metals can be harnessed in environmental remediation efforts. It can be used to create materials that effectively adsorb and remove toxic substances, such as cyanide, from water, contributing to cleaner and safer ecosystems .

Tissue Engineering

In tissue engineering, 2-Quinolinemethanethiol can be utilized to fabricate scaffolds that support cell growth and tissue regeneration. Its incorporation into biomaterials can improve cell adhesion and proliferation, which is essential for the development of artificial organs and tissues .

Mecanismo De Acción

Target of Action

2-Quinolinemethanethiol is a volatile component found in the defensive spray of the hooded skunk, Mephitis macroura

Mode of Action

It’s known that the compound is part of the defensive spray of certain skunks , suggesting it may interact with olfactory receptors or other sensory targets in potential predators.

Result of Action

The primary known effect of 2-Quinolinemethanethiol is its contribution to the strong, offensive odor of skunk spray, which acts as a deterrent against predators

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Quinolinemethanethiol. For example, factors such as temperature, humidity, and wind can affect the volatility and dispersion of the compound in the environment. Additionally, the presence of other volatile compounds in skunk spray may influence the overall perception and deterrent effect of the spray .

Propiedades

IUPAC Name |

quinolin-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLCYRUWQRBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolinemethanethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-quinolinemethanethiol synthesized from readily available starting materials?

A1: 2-Quinolinemethanethiol can be synthesized from quinoline 1-oxide. [] The reaction involves treating quinoline 1-oxide with 2-phenyl-2-thiazolin-4-one in the presence of acetic anhydride at room temperature. This leads to the formation of 5-(2-quinolyl)thiazolones. Subsequent hydrolysis of these intermediates with 48% hydrobromic acid under reflux conditions yields 2-quinolinemethanethiol as the hydrobromide salt. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)